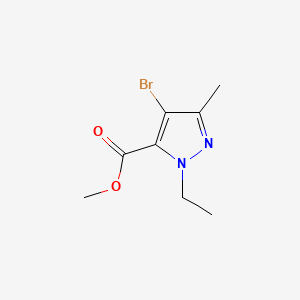

Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-bromo-2-ethyl-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-4-11-7(8(12)13-3)6(9)5(2)10-11/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVRHHCTCUKRLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657030 | |

| Record name | Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-98-9 | |

| Record name | Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, a key building block in the development of novel pharmaceutical agents. The synthesis is presented with a focus on the underlying chemical principles, providing not just a methodology, but a framework for understanding and optimizing the reaction sequence.

Introduction: The Significance of Substituted Pyrazoles

Substituted pyrazole scaffolds are of paramount importance in medicinal chemistry, forming the core structure of a wide array of therapeutic agents. Their prevalence is attributed to their ability to engage in various biological interactions, acting as bioisosteres for amides and other functional groups, and their synthetic tractability. The target molecule, this compound, incorporates several key features: a brominated site for further functionalization via cross-coupling reactions, and ester and N-alkyl groups that can be modulated to fine-tune the molecule's physicochemical properties.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The core pyrazole ring can be constructed via a classical Knorr-type condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. Subsequent functionalization, including bromination and final ester modification, will yield the desired product. The chosen forward synthesis prioritizes commercially available starting materials and robust, well-documented reactions to ensure reproducibility and scalability.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed through a four-step sequence:

-

Synthesis of Ethyl 2,4-dioxopentanoate: A Claisen condensation of diethyl oxalate and acetone.

-

Pyrazole Ring Formation: Condensation of ethyl 2,4-dioxopentanoate with ethylhydrazine to form Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

-

Regioselective Bromination: Introduction of a bromine atom at the C4 position of the pyrazole ring using N-Bromosuccinimide (NBS).

-

Transesterification: Conversion of the ethyl ester to the final methyl ester.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of Ethyl 2,4-dioxopentanoate

The synthesis commences with the Claisen condensation of diethyl oxalate and acetone to furnish the key β-keto ester intermediate, ethyl 2,4-dioxopentanoate.[1][2] This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.

Protocol:

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cooled to 0-5 °C in an ice bath, a mixture of diethyl oxalate and dry acetone is added dropwise.

-

The reaction mixture is stirred at low temperature for several hours to ensure complete reaction.

-

The resulting sodium salt of ethyl 2,4-dioxopentanoate precipitates from the solution and is collected by filtration.

-

The salt is then dissolved in cold water and acidified with a dilute mineral acid (e.g., HCl) to a pH of approximately 4-5.

-

The liberated ethyl 2,4-dioxopentanoate is extracted with an organic solvent such as diethyl ether or ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.

Causality and Expertise: The use of a strong base like sodium ethoxide is crucial for the deprotonation of acetone, forming the nucleophilic enolate. The reaction is performed at low temperatures to minimize side reactions, such as self-condensation of acetone. The workup procedure is designed to carefully neutralize the basic reaction mixture and isolate the desired product.

| Reagent/Solvent | Molar Ratio (relative to Acetone) | Key Parameters |

| Acetone | 1.0 | Starting material |

| Diethyl oxalate | 1.1 | Electrophile |

| Sodium Ethoxide | 1.1 | Base catalyst |

| Ethanol | - | Solvent |

| Diethyl Ether | - | Extraction Solvent |

Step 2: Pyrazole Ring Formation - Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

The core pyrazole heterocycle is constructed via the reaction of the synthesized ethyl 2,4-dioxopentanoate with ethylhydrazine. This reaction is a classic example of the Knorr pyrazole synthesis.[3] It is important to note that the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two regioisomers. In this case, the desired 1,3,5-trisubstituted pyrazole is expected to be the major product due to the higher reactivity of the ketone carbonyl closer to the ester group.

Protocol:

-

Ethyl 2,4-dioxopentanoate is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Ethylhydrazine (or its salt, such as ethylhydrazine oxalate) is added to the solution.

-

The reaction mixture is heated to reflux for several hours until the starting materials are consumed (monitored by TLC).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

-

Purification by column chromatography on silica gel will separate the desired regioisomer from any minor isomers and impurities.

Trustworthiness and Validation: The structural assignment of the major regioisomer can be unequivocally confirmed using 1D and 2D NMR spectroscopy, particularly through the use of NOE (Nuclear Overhauser Effect) experiments to establish the spatial proximity between the N-ethyl group and the protons of the C3-methyl group.

Caption: Experimental workflow for the synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Step 3: Regioselective Bromination

The C4 position of the pyrazole ring is activated towards electrophilic substitution. Bromination can be achieved with high regioselectivity using N-Bromosuccinimide (NBS) as the brominating agent.

Protocol:

-

Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is dissolved in a suitable solvent, such as chloroform or carbon tetrachloride.

-

N-Bromosuccinimide (NBS) is added in portions to the solution at room temperature.

-

The reaction mixture is stirred for several hours, and the progress is monitored by TLC.

-

Upon completion, the succinimide byproduct is removed by filtration.

-

The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification by recrystallization or column chromatography will afford the pure Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Authoritative Grounding: The use of NBS for the bromination of activated aromatic and heteroaromatic systems is a well-established and mild method that often provides high yields and selectivity.[4]

| Reagent/Solvent | Molar Ratio (relative to Pyrazole) | Key Parameters |

| Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 1.0 - 1.1 | Brominating Agent |

| Chloroform/Carbon Tetrachloride | - | Solvent |

Step 4: Transesterification to Methyl Ester

The final step involves the conversion of the ethyl ester to the desired methyl ester. This can be accomplished via transesterification under either acidic or basic conditions.[5] Using a large excess of methanol will drive the equilibrium towards the formation of the methyl ester, following Le Chatelier's principle.

Protocol (Acid-Catalyzed):

-

Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is dissolved in a large excess of methanol.

-

A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

-

The mixture is heated to reflux for several hours.

-

After cooling, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.

-

The organic layer is dried, filtered, and concentrated to give the final product, this compound.

-

Purity can be assessed by NMR and mass spectrometry.

Alternative Protocol (Base-Catalyzed):

-

Dissolve the ethyl ester in methanol.

-

Add a catalytic amount of a base, such as sodium methoxide.

-

Stir the reaction at room temperature or with gentle heating.

-

Neutralize the reaction with a mild acid and proceed with a similar workup as the acid-catalyzed method.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and well-precedented route to this compound. By understanding the mechanistic underpinnings of each step, researchers can effectively troubleshoot and optimize the synthesis for their specific needs. The strategic use of classical organic reactions ensures the accessibility of this valuable building block for the advancement of drug discovery and development programs.

References

-

Ethyl 2,4-dioxopentanoate. ChemSynthesis. Available at: [Link]

-

Figure 1-Reagents and conditions: (a) Ethyl 2,4-dioxovalerate or... ResearchGate. Available at: [Link]

-

Bromination - Common Conditions. Common Organic Chemistry. Available at: [Link]

-

Fischer Esterification. Chemistry LibreTexts. Available at: [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

-

Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

-

Transesterification. Master Organic Chemistry. Available at: [Link]

-

Ester synthesis by transesterification. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 2. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 3. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]

- 4. Bromination - Common Conditions [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of this specific pyrazole ester, offering valuable insights for its application in research and development.

Chemical Structure and Properties

The structural formula of this compound is presented below. The molecule features a pyrazole ring substituted with a bromo group at the 4-position, an ethyl group at the N1-position, a methyl group at the 3-position, and a methyl carboxylate group at the 5-position.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Predicted Value | Justification |

| Molecular Formula | C8H11BrN2O2 | Based on the chemical structure. |

| Molecular Weight | 247.10 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar substituted pyrazoles are typically solids at room temperature. |

| Melting Point | 60-70 °C | Estimated based on the melting point of related pyrazole esters. The ethyl ester of a similar pyrazole has a reported melting point in this range. |

| Boiling Point | > 300 °C | High boiling point is expected due to the molecular weight and polar functional groups. The ethyl ester of a similar pyrazole has a predicted boiling point of 343 °C.[2] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | The ester functionality and the pyrazole ring contribute to polarity, while the ethyl and methyl groups provide some nonpolar character. |

| LogP | ~2.5 | Estimated based on the lipophilicity of the substituents. The presence of the bromo and ethyl groups increases lipophilicity compared to simpler pyrazole esters. |

Synthesis

The most direct and common synthetic route to this compound is through the esterification of its corresponding carboxylic acid precursor, 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 175276-99-0).[3] Two reliable methods for this transformation are Fischer esterification and reaction with diazomethane.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Experimental Protocols

Method 1: Fischer Esterification

This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.[4][5][6][7][8]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in methanol (20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Heating: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Method 2: Esterification with Diazomethane

This method is suitable for small-scale synthesis and proceeds under mild conditions, often giving high yields.[9][10][11] Caution: Diazomethane is toxic and potentially explosive; it should be handled with extreme care in a well-ventilated fume hood by experienced personnel.

Step-by-Step Methodology:

-

Preparation of Diazomethane Solution: Prepare a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) according to established procedures.

-

Reaction: Dissolve 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in a mixture of methanol and diethyl ether at 0 °C.

-

Addition of Diazomethane: Slowly add the ethereal solution of diazomethane to the carboxylic acid solution with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.

-

Quenching: Quench the excess diazomethane by the careful addition of a few drops of acetic acid.

-

Concentration: Remove the solvent under reduced pressure to obtain the crude methyl ester.

-

Purification: The product is often of high purity, but can be further purified by column chromatography as described in Method 1 if necessary.

Spectral Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl, methyl, and methoxy protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -CH2CH3 (ethyl group) |

| ~2.3 | Singlet | 3H | Pyrazole-CH3 |

| ~3.9 | Singlet | 3H | -OCH3 (methoxy group) |

| ~4.3 | Quartet | 2H | -CH2 CH3 (ethyl group) |

Justification: The chemical shifts are estimated based on typical values for similar functional groups in substituted pyrazole systems. The ethyl group will exhibit a characteristic triplet-quartet pattern due to spin-spin coupling. The pyrazole-methyl and methoxy protons will appear as singlets as they have no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~15 | -CH2CH3 |

| ~18 | Pyrazole-CH3 |

| ~45 | -CH2 CH3 |

| ~52 | -OCH3 |

| ~110 | C4 (C-Br) |

| ~140 | C5 (C-COOCH3) |

| ~150 | C3 (C-CH3) |

| ~160 | C =O (ester carbonyl) |

Justification: The chemical shifts are predicted based on known data for substituted pyrazoles and esters.[12][13][14][15][16] The carbon attached to the bromine (C4) will be shifted to a higher field compared to an unsubstituted pyrazole carbon. The carbonyl carbon of the ester will appear at a characteristic downfield shift.

Predicted Mass Spectrometry Data

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M+): An intense peak is expected at m/z 246 and 248 with an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragmentation Patterns:

Applications in Research and Development

Substituted pyrazoles are valuable building blocks in the synthesis of a wide range of biologically active molecules. This compound can serve as a key intermediate for the synthesis of novel compounds with potential applications as:

-

Agrochemicals: Many commercial herbicides and fungicides contain a pyrazole core.[20]

-

Pharmaceuticals: The pyrazole moiety is found in numerous drugs, including anti-inflammatory agents, anticancer drugs, and inhibitors of various enzymes.[1]

-

Materials Science: Pyrazole derivatives are also being explored for their applications in materials science, for example as ligands for metal complexes.

The bromo substituent at the 4-position provides a handle for further functionalization through cross-coupling reactions, allowing for the introduction of a variety of substituents to explore structure-activity relationships.

Conclusion

This technical guide provides a detailed overview of the synthesis, and the predicted physicochemical and spectral properties of this compound. While experimental data for this specific molecule is not widely published, the information presented here, based on sound chemical principles and data from closely related compounds, offers a solid foundation for researchers and scientists working with this and similar pyrazole derivatives. The synthetic protocols described are robust and adaptable, and the predicted spectral data will be invaluable for the characterization of the synthesized compound.

References

-

PubChem. Methyl 4-bromo-1H-pyrazole-3-carboxylate. [Link]

-

ResearchGate. 13C NMR chemical shifts for compounds 1-15 in DMSO-d 6. [Link]

-

PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]

-

PubChem. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PMC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

-

ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Indian Academy of Sciences. Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. [Link]

-

Chemistry LibreTexts. 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

ResearchGate. Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. [Link]

-

PubChem. ethyl 3-bromo-1H-pyrazole-4-carboxylate. [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Chemistry LibreTexts. Fischer Esterification. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

-

PubChem. Methyl 5-bromo-1H-pyrazole-3-carboxylate. [Link]

-

PubChem. Ethyl 5-Bromo-3-methylpyrazole-4-carboxylate. [Link]

-

YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

-

ACS Publications. 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. [Link]

-

YouTube. TRICKY Ester Formation Exam Question. [Link]

-

YouTube. Reactions of Carboxylic Acids: Esterification Using Diazomethane. [Link]

-

University of Puget Sound. Mass Spectrometry: Fragmentation. [Link]

-

MySkinRecipes. 4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. PubChemLite - Methyl 4-bromo-1h-pyrazole-3-carboxylate (C5H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 3. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 | CID 2744334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ias.ac.in [ias.ac.in]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. youtube.com [youtube.com]

- 20. 4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid [myskinrecipes.com]

1H NMR and 13C NMR spectral data of Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis and predicted spectral data for this compound, a substituted pyrazole of interest in synthetic and medicinal chemistry. Leveraging established principles of Nuclear Magnetic Resonance (NMR) spectroscopy and comparative data from related pyrazole derivatives, this document offers a detailed interpretation of the expected ¹H and ¹³C NMR spectra. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this class of compounds. The guide includes a thorough rationale for chemical shift assignments, a summary of predicted data, a validated experimental protocol for data acquisition, and a visual representation of the molecular structure to aid in spectral interpretation.

Introduction

The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in compounds exhibiting a wide array of biological activities. As a privileged scaffold, its derivatives are integral to numerous pharmaceuticals, agrochemicals, and materials. The specific substitution pattern on the pyrazole ring dictates the molecule's steric and electronic properties, which in turn governs its biological and chemical behavior.

Structural Elucidation of this compound

This compound is a polysubstituted pyrazole derivative. Its structure features key functional groups: an N-ethyl substituent, a C3-methyl group, a C4-bromo atom, and a C5-methyl carboxylate group. The precise characterization of such molecules is paramount to confirming successful synthesis and ensuring purity, which are critical prerequisites for further research and development.

The Indispensable Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. ¹H NMR provides detailed information about the proton environments and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule. Together, they allow for an unambiguous determination of the molecular structure. This guide provides the predicted spectral data and interpretation to facilitate the empirical verification of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted based on the distinct electronic environments of the protons in the molecule. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the overall electronic distribution within the pyrazole ring and its substituents.

Rationale for Signal Assignment

-

N-Ethyl Group (CH₂ and CH₃): The N-ethyl group is expected to produce two distinct signals. The methylene protons (N-CH₂) are directly attached to the electronegative nitrogen atom of the pyrazole ring, causing them to be deshielded and appear as a quartet downfield. These protons are split by the adjacent methyl protons. The terminal methyl protons (CH₃) of the ethyl group will appear further upfield as a triplet, split by the neighboring methylene protons.

-

C3-Methyl Group (CH₃): The methyl group at the C3 position is attached to an sp²-hybridized carbon of the aromatic pyrazole ring. It is expected to appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift will be in the typical range for an aromatic methyl group.

-

O-Methyl Group (OCH₃): The protons of the methyl ester group are attached to an oxygen atom, which is strongly electron-withdrawing. This deshielding effect will cause the signal to appear as a singlet downfield relative to alkyl methyl groups.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the local electronic environment, the hybridization of the carbon atom, and the nature of the attached substituents.

Rationale for Signal Assignment

-

Pyrazole Ring Carbons (C3, C4, C5):

-

C3: This carbon is substituted with a methyl group and is adjacent to two nitrogen atoms. Its chemical shift is expected to be significantly downfield.

-

C4: The C4 carbon is directly bonded to the highly electronegative bromine atom. This will induce a significant downfield shift, but the "heavy atom effect" of bromine can also cause shielding. However, in pyrazole systems, the deshielding effect typically dominates.[1]

-

C5: This carbon is attached to the electron-withdrawing methyl carboxylate group and is also adjacent to a ring nitrogen, placing its resonance significantly downfield.[2][3]

-

-

Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is highly deshielded due to the double bond to an electronegative oxygen atom and will appear in the characteristic downfield region for esters.

-

N-Ethyl Carbons (CH₂ and CH₃): The CH₂ carbon, being directly attached to nitrogen, will be more deshielded than the terminal CH₃ carbon.

-

C3-Methyl Carbon (CH₃): This signal will appear in the typical upfield region for alkyl carbons attached to an aromatic ring.

-

O-Methyl Carbon (OCH₃): The methyl carbon of the ester group is attached to an oxygen atom, causing it to resonate at a lower field than the other alkyl carbons.

Summary of Predicted Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, assuming a standard deuterated solvent like CDCl₃. Solvent effects may cause minor variations in chemical shifts.[4][5][6]

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.2 - 4.4 | Quartet (q) | 2H | N-CH₂ CH₃ |

| ~3.8 - 3.9 | Singlet (s) | 3H | O-CH₃ |

| ~2.3 - 2.5 | Singlet (s) | 3H | Pyrazole-CH₃ |

| ~1.4 - 1.6 | Triplet (t) | 3H | N-CH₂CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 162 | C =O (Ester) |

| ~148 - 150 | C 3-CH₃ |

| ~138 - 140 | C 5-COOCH₃ |

| ~95 - 98 | C 4-Br |

| ~51 - 53 | O-C H₃ |

| ~45 - 47 | N-C H₂CH₃ |

| ~14 - 16 | N-CH₂C H₃ |

| ~11 - 13 | Pyrazole-C H₃ |

Experimental Protocol

This section outlines a standardized protocol for the preparation and acquisition of high-quality NMR spectra for the title compound.

Materials and Equipment

-

This compound (5-20 mg for ¹H, 20-50 mg for ¹³C).[7]

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃), high purity.

-

High-precision 5 mm NMR tubes.

-

Volumetric glassware (micropipettes or syringes).

-

Vortex mixer or sonicator.

-

NMR Spectrometer (e.g., 400 MHz or higher).

Step-by-Step Sample Preparation[8][9]

-

Weighing: Accurately weigh the sample directly into a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. The solvent should completely dissolve the compound.[7]

-

Homogenization: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved, creating a clear, homogeneous solution free of any particulate matter.

-

Transfer: Using a clean Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube. Avoid creating air bubbles. The final sample height should be approximately 4-5 cm.

-

Cleaning and Labeling: Wipe the outside of the NMR tube with a lint-free tissue dampened with ethanol to remove any fingerprints or dust. Cap the tube securely and label it clearly.

Step-by-Step NMR Data Acquisition[10]

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Following this, the magnetic field homogeneity is optimized through an automated or manual "shimming" process to ensure sharp, symmetrical peaks.

-

Tuning: The probe is tuned to the specific frequencies of the nuclei being observed (¹H and ¹³C) to maximize signal detection and sensitivity.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm.

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Standard proton-decoupled pulse experiment (e.g., zgpg30).

-

Spectral Width: ~240 ppm.

-

Number of Scans: 512 to 2048 scans, depending on the sample concentration.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: After acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID) to obtain the final spectrum. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound with key atomic positions labeled to correspond with the NMR data assignments.

Caption: Molecular structure of this compound.

Conclusion

This guide provides a robust and scientifically grounded framework for the interpretation of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts, splitting patterns, and signal assignments offer a reliable reference for chemists to verify the structure and purity of this compound. The detailed experimental protocol ensures that high-quality, reproducible data can be obtained. This comprehensive spectral analysis is a vital tool for any researcher working with this important class of heterocyclic compounds, facilitating accelerated research and development efforts.

References

-

Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. [Link]

-

Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]

-

Alcorta, I., Claramunt, R. M., Elguero, J., & Alkorta, I. (2016). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 54(1), 97-113. [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Baran, M. C., et al. (2004). NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences, 101(19), 7266-7270. [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d6. [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. [Link]

-

Ferreira, M. J. P., et al. (2002). Molecular Structure of Heterocycles: 6. Solvent Effects on the ¹⁷O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 13. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

Nanalysis. (n.d.). NMR sample preparation guidelines. [Link]

-

ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]

-

ResearchGate. (n.d.). Table 2. ¹H NMR chemical shifts of compounds 11, 12: δ H [ppm]. [Link]

-

Matsushita, T., et al. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Analytical Sciences, 9(4), 523-527. [Link]

-

American Chemical Society. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

-

PubChem. (n.d.). Methyl 4-bromo-1H-pyrazole-3-carboxylate. [Link]

-

Thieme. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. [Link]

-

The Royal Society of Chemistry. (n.d.). VI. ¹H and ¹³C NMR Spectra. [Link]

-

PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 5. scielo.br [scielo.br]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Introduction: The Analytical Imperative for Substituted Pyrazoles

In the landscape of modern drug discovery and development, pyrazole derivatives stand out as a critical class of heterocyclic compounds. Their versatile chemical scaffolds are foundational to a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] The biological activity of these compounds is exquisitely sensitive to their substitution patterns, making the precise structural confirmation of novel pyrazole-based entities a non-negotiable aspect of research and quality control. This guide provides an in-depth examination of the mass spectrometric analysis of a specific, highly substituted pyrazole: Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

This compound, with its combination of a brominated heterocyclic core, an N-alkyl group, and a carboxylate ester, presents a fascinating case study for mass spectrometric interrogation. Understanding its behavior under various ionization and fragmentation conditions is paramount for its unambiguous identification, purity assessment, and metabolic profiling. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and field-proven insights into the causality behind experimental choices in mass spectrometry.

Pillar I: Strategic Selection of Analytical Methodology

The choice of mass spectrometric technique is dictated by the physicochemical properties of the analyte and the analytical question at hand. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] Given the likely volatility of the target molecule, GC-MS is an excellent choice for achieving high-resolution separation from synthetic impurities and for obtaining detailed structural information through reproducible fragmentation patterns.

-

Expertise & Experience: The decision to use Electron Ionization (EI) is deliberate. As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (~70 eV), inducing extensive and predictable fragmentation.[2] This creates a rich fragmentation "fingerprint" that is highly characteristic of the molecule's structure and is invaluable for library matching and de novo structural elucidation. The resulting fragmentation patterns for pyrazoles are well-documented and provide a solid basis for spectral interpretation.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

For applications where the analyte may be thermally labile or when analysis of complex mixtures without derivatization is required, LC-MS with a "soft" ionization technique like Electrospray Ionization (ESI) is preferable.[4]

-

Expertise & Experience: ESI is particularly well-suited for N-alkylated pyrazoles as the nitrogen atoms on the pyrazole ring can be readily protonated to form [M+H]⁺ ions.[5][6] This gentle ionization process typically preserves the molecular ion, providing a clear determination of the molecular weight.[4] By controlling the cone voltage in the mass spectrometer, fragmentation can be induced in a controlled manner (in-source collision-induced dissociation), allowing for tandem mass spectrometry (MS/MS) experiments that reveal detailed structural information.

Pillar II: Experimental Protocols - A Self-Validating System

The following protocols are designed to be robust and self-validating, ensuring reproducibility and high-quality data acquisition.

Protocol 1: GC-MS Analysis

This protocol details the instrumental parameters for the separation and detection of this compound.

-

Sample Preparation:

-

Dissolve 1 mg of the analyte in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

-

Perform serial dilutions to a final concentration of approximately 10-50 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

-

-

GC-MS Instrumental Parameters:

-

GC System: Agilent 8890 GC or equivalent.

-

Column: A non-polar or medium-polarity column is recommended. A DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column is a suitable choice for resolving pyrazole isomers and related compounds.[1]

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Split (e.g., 20:1 split ratio) to prevent column overloading. The ratio may be adjusted based on sample concentration.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Hold: Maintain 280 °C for 5 minutes.

-

Rationale: The initial hold ensures sharp peak shapes, while the temperature ramp allows for the efficient elution of the analyte and any higher-boiling impurities.

-

-

MS System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Protocol 2: LC-MS Analysis

This protocol is designed for the analysis of the target compound using ESI.

-

Sample Preparation:

-

Dissolve 1 mg of the analyte in 1 mL of a 50:50 mixture of methanol and water.

-

Incorporate 0.1% formic acid into the solvent to promote protonation and enhance the [M+H]⁺ signal.

-

Dilute to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

-

-

LC-MS Instrumental Parameters:

-

LC System: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is appropriate.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

Start with 95% A, hold for 0.5 min.

-

Ramp to 95% B over 5 min.

-

Hold at 95% B for 2 min.

-

Return to initial conditions and equilibrate for 2 min.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

MS System: Waters Xevo TQ-S or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V (can be varied to induce fragmentation).

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Mass Range: Scan from m/z 50 to 500.

-

Pillar III: Interpretation of Mass Spectra - Decoding the Fragmentation

The structural features of this compound give rise to a predictable and informative mass spectrum. The molecular formula is C₉H₁₃BrN₂O₂.

The Molecular Ion (M⁺˙) and Isotopic Pattern

A key feature in the mass spectrum of a brominated compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively).[7][8] This results in a characteristic pair of peaks for the molecular ion (and any bromine-containing fragments) separated by 2 m/z units, with nearly equal intensity (a 1:1 ratio).[7][8][9]

The monoisotopic mass of the target molecule containing ⁷⁹Br is approximately 260.02 Da, and with ⁸¹Br, it is 262.02 Da. Therefore, in the EI spectrum, we expect to see a molecular ion region with two peaks of similar height at m/z 260 and 262 . In the ESI spectrum (positive mode), the protonated molecule [M+H]⁺ will appear as a pair of peaks at m/z 261 and 263 .

Predicted Fragmentation Pathways under Electron Ionization (EI)

Under EI conditions, the molecular ion is energetically unstable and will undergo fragmentation.[10] The fragmentation of pyrazoles is often characterized by cleavage of substituents from the ring and ring fragmentation itself.[3]

A logical workflow for interpreting the fragmentation is as follows:

Caption: A logical workflow for the EI-MS analysis.

The primary fragmentation events are predicted to be:

-

Loss of the methoxy radical (•OCH₃): Cleavage of the ester group is a common fragmentation pathway for methyl esters.[11] This would result in a prominent acylium ion.

-

Loss of the ethyl radical (•CH₂CH₃): Cleavage of the N-ethyl group, alpha to the pyrazole ring, is also highly probable.

-

Loss of the entire methoxycarbonyl radical (•COOCH₃): This involves the cleavage of the C-C bond between the pyrazole ring and the ester group.

The following diagram illustrates the predicted major fragmentation pathway for this compound under EI.

Caption: Predicted EI fragmentation of the target molecule.

Data Summary Table

The predicted significant ions in the EI mass spectrum are summarized below. Relative abundances are estimations based on general fragmentation principles where the formation of stable ions is favored.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Loss from Molecular Ion | Predicted Relative Abundance |

| 260/262 | [C₉H₁₃BrN₂O₂]⁺˙ | — (Molecular Ion) | Moderate |

| 231/233 | [C₇H₈BrN₂O₂]⁺ | •CH₂CH₃ | High |

| 229/231 | [C₈H₁₀BrN₂O]⁺ | •OCH₃ | High |

| 201/203 | [C₇H₁₀BrN₂]⁺ | •COOCH₃ | Moderate to High |

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that leverages foundational principles of ionization and fragmentation. By strategically selecting between GC-MS with Electron Ionization and LC-MS with Electrospray Ionization, researchers can obtain complementary data that confirms both the molecular weight and the detailed structural features of the molecule. The characteristic isotopic pattern of bromine serves as an unmistakable marker, while the predictable fragmentation of the N-ethyl and methyl ester substituents provides a robust "fingerprint" for confident identification. The methodologies and interpretations presented in this guide offer a comprehensive framework for the analysis of this and structurally related pyrazole derivatives, ensuring high scientific integrity in drug development and chemical research.

References

- Benchchem. (n.d.). GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.

- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

-

Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

- Gomez-Gomez, M. M., et al. (2005). Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. Journal of Mass Spectrometry, 40(6), 815-820.

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST WebBook. Retrieved from [Link]

-

Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. [Link]

- Ren, Y., et al. (2017). Fast Quantitation of Pyrazole Fungicides in Wine by Ambient Ionization Mass Spectrometry. Analytical Letters, 50(12), 1935-1944.

-

ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436. Retrieved from [Link]

- Benchchem. (n.d.). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Gul, H. I., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2372225.

-

PubChem. (n.d.). Methyl 4-bromo-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

ChemTube. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]

- Pettinari, C., et al. (2012). Synthesis, spectroscopy (IR, multinuclear NMR, ESI-MS), diffraction, density functional study and in vitro antiproliferative activity of pyrazole-beta-diketone dihalotin(IV) compounds on 5 melanoma cell lines. Journal of Inorganic Biochemistry, 117, 236-247.

-

PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

ACS Omega. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

-

ACS Omega. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.

-

Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

- Mair, J., et al. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. CHIMIA International Journal for Chemistry, 74(11), 856-864.

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]

-

LCGC International. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

-

University of Arizona. (n.d.). Fragmentation Mechanisms. In Intro to Mass Spectrometry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 4-bromo-5-methyl-1h-pyrazole-3-carboxylate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

Navigating the Synthetic Landscape of Novel Pyrazole Carboxylates: A Technical Guide to Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate and Its Analogs

For the attention of: Researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

The pyrazole ring is a privileged scaffold in drug discovery, and its substituted derivatives are cornerstones for building complex, biologically active molecules[3]. The title compound's structure, featuring a bromine atom at the 4-position, an ethyl group on one nitrogen, and methyl and carboxylate groups, offers multiple points for synthetic diversification. The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions, enabling the introduction of a wide range of functional groups to modulate the pharmacological profile of the final molecule[3].

For reference, the key physicochemical properties of the closely related carboxylic acid analog are summarized below. These values provide a reliable estimation for the target methyl ester.

| Property | Value | Source |

| Molecular Formula | C7H9BrN2O2 | PubChem[2] |

| Molecular Weight | 233.06 g/mol | PubChem[2] |

| Monoisotopic Mass | 231.98474 Da | PubChem[2] |

| Topological Polar Surface Area | 55.1 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

Synthesis and Methodologies

The synthesis of substituted pyrazoles like Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate typically involves a multi-step sequence, starting from acyclic precursors. A common and effective strategy is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by functional group manipulations such as bromination and esterification.

Generalized Synthetic Protocol

A plausible and robust synthetic route would proceed as follows. This protocol is a representative pathway and may require optimization based on specific laboratory conditions and starting material availability.

-

Pyrazole Ring Formation: The core pyrazole ring is constructed via the condensation of ethyl acetoacetate with ethylhydrazine. This reaction is typically carried out in a suitable solvent like ethanol and may be acid-catalyzed to facilitate the cyclization and dehydration steps.

-

Bromination: The resulting ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is then subjected to electrophilic bromination. A common brominating agent for this transformation is N-Bromosuccinimide (NBS) in a solvent such as acetonitrile or dichloromethane. This step selectively installs the bromine atom at the electron-rich 4-position of the pyrazole ring.

-

Esterification/Transesterification: If the synthesis starts with the carboxylic acid or if the methyl ester is desired from the ethyl ester, a standard esterification or transesterification protocol is employed. For esterification from the carboxylic acid, treatment with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) is effective. For transesterification, the ethyl ester can be heated in methanol with a suitable catalyst.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis of the target compound and its analogs.

Caption: Generalized synthetic workflow for pyrazole carboxylates.

Applications in Research and Development

Substituted pyrazoles are a cornerstone in the development of new pharmaceuticals and agrochemicals. Their versatile structure allows for the fine-tuning of biological activity, making them valuable in a range of therapeutic areas.

Pharmaceutical Development

The pyrazole scaffold is present in numerous approved drugs. The specific substitution pattern of the title compound makes it an attractive intermediate for the synthesis of compounds targeting:

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature a pyrazole core that can interact with the ATP-binding site of kinases, which are crucial targets in oncology.

-

GPCR Ligands: G-protein coupled receptors are a major class of drug targets, and pyrazole derivatives have been developed as potent and selective ligands for various GPCRs.

-

Enzyme Inhibitors: The structural features of the pyrazole ring can be tailored to fit into the active sites of various enzymes, leading to the development of inhibitors for conditions ranging from metabolic disorders to infectious diseases[3].

Agrochemical Research

In addition to pharmaceuticals, pyrazole derivatives are widely used in the agrochemical industry as herbicides, fungicides, and insecticides[4][5]. The specific substituents on the pyrazole ring can be optimized to enhance potency against target pests while maintaining safety for crops and the environment. The bromo-substituent, in particular, can be a key feature for potent bioactivity or a handle for further derivatization.

Signaling Pathway Modulation

The diagram below illustrates a hypothetical mechanism where a derivative of the title compound acts as a kinase inhibitor, a common application for this class of molecules.

Caption: Inhibition of a kinase signaling pathway by a pyrazole derivative.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its analogs. Based on safety data for related compounds, the following should be considered:

-

Hazard Classification: Similar brominated heterocyclic compounds are often classified as irritants to the skin, eyes, and respiratory system. Some may be harmful if swallowed or inhaled[6][7].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents[8]. Keep the container tightly sealed.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) for the specific compound being handled.

Conclusion

This compound represents a valuable, albeit not widely cataloged, building block in synthetic chemistry. By understanding the properties and reactivity of its close analogs, researchers can effectively utilize this scaffold to develop novel compounds with significant potential in both pharmaceutical and agrochemical applications. The synthetic versatility of the brominated pyrazole core ensures its continued importance in the discovery of new bioactive molecules.

References

-

PubChem. (n.d.). Methyl 4-bromo-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Fisher Scientific. (2025). Safety Data Sheet for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from a representative SDS source. A direct link to the specific SDS is not available, but similar documents can be found on supplier websites like Fisher Scientific.

- Cayman Chemical. (2025). Safety Data Sheet for 4-Bromoamphetamine (hydrochloride). Retrieved from a representative SDS source. A direct link to the specific SDS is not available, but similar documents can be found on supplier websites like Cayman Chemical.

-

MySkinRecipes. (n.d.). 4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. Retrieved from [Link]

- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Retrieved from a general scientific blog post. A stable URL is not provided in the search results.

-

Caming Pharmaceutical Ltd. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Retrieved from [Link]

- Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

Sources

- 1. 1019010-83-3|Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 2. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 | CID 2744334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid [myskinrecipes.com]

- 6. Methyl 4-bromo-1H-pyrazole-3-carboxylate | C5H5BrN2O2 | CID 2828046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caming.com [caming.com]

- 8. fishersci.com [fishersci.com]

The Pyrazole Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and metabolic stability have cemented its role as a cornerstone in the development of a multitude of therapeutic agents.[1] From blockbuster anti-inflammatory drugs to cutting-edge cancer therapies, the strategic substitution of the pyrazole ring has proven to be a highly effective strategy for fine-tuning pharmacological activity.[3] This in-depth technical guide, designed for the discerning researcher, synthesizes the vast landscape of pyrazole structure-activity relationships (SAR), offering field-proven insights into the causality behind experimental choices, self-validating protocols, and a robust framework for future drug design endeavors.

The Pyrazole Core: Physicochemical Properties and Synthetic Versatility

The unique electronic distribution and structural features of the pyrazole ring confer upon it desirable drug-like properties.[2] The presence of two nitrogen atoms allows for hydrogen bonding interactions, while the aromatic nature of the ring contributes to its stability.[2] The pyrazole nucleus can exist in three tautomeric forms, a characteristic that can influence its interactions with biological targets.[4]

The true power of the pyrazole scaffold lies in its synthetic tractability. A variety of synthetic routes have been developed, allowing for the introduction of a wide array of substituents at positions 1, 3, 4, and 5 of the ring.[5][6]

Key Synthetic Strategies

The choice of synthetic methodology is critical as it dictates the achievable substitution patterns and, consequently, the biological activity of the final compounds.

-

Knorr Pyrazole Synthesis: This classical and widely used method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] It is a robust and versatile method for accessing a broad range of substituted pyrazoles.

-

Synthesis from α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes or ketones with hydrazines provides a facile route to pyrazoles, often proceeding through a pyrazoline intermediate.[5]

-

1,3-Dipolar Cycloaddition: This powerful technique utilizes the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile like an alkyne, to construct the pyrazole ring with high regioselectivity.[5]

-

Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to pyrazole synthesis by combining three or more reactants in a single step.[7]

-

Microwave-Assisted Synthesis: Modern microwave technology can significantly accelerate reaction times and improve yields in pyrazole synthesis.[5][8]

Structure-Activity Relationships Across Therapeutic Areas

The biological activity of substituted pyrazoles is profoundly influenced by the nature and position of the substituents on the pyrazole ring.[9] This section will delve into the SAR of pyrazole derivatives in key therapeutic areas.

Anticancer Activity

Pyrazole derivatives have emerged as a significant class of anticancer agents, with several approved drugs targeting various kinases.[1][8]

-

Kinase Inhibition: The pyrazole scaffold is a privileged structure for the design of protein kinase inhibitors.[2] For instance, in the case of rearranged during transfection (RET) kinase inhibitors, specific substitutions on the pyrazole ring are crucial for potent activity.[10] Molecular docking studies have revealed that the pyrazole core can form key hydrogen bond interactions with the hinge region of the kinase domain.[10]

-

Structure-Activity Relationship Insights:

-

N1-Substitution: Large, aromatic substituents at the N1 position are often crucial for potent kinase inhibition, as they can occupy a hydrophobic pocket in the active site.[11]

-

C3-Substitution: The C3 position is often a key point for modulating selectivity and potency. For example, in the development of Hsp90 inhibitors, a resorcinol substituent at C3 was found to be critical for activity.[11]

-

C4-Substitution: Substituents at the C4 position can influence the overall conformation of the molecule and its interaction with the target protein.[12][13]

-

C5-Substitution: A para-substituted phenyl ring at the C5 position has been identified as a key requirement for potent and selective cannabinoid CB1 receptor antagonism.[12][13]

-

| Drug Name | Target(s) | Approved Indications |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis[1] |

| Ibrutinib | Bruton's tyrosine kinase (BTK) | B-cell malignancies[1] |

| Axitinib | VEGFR, PDGFR, KIT | Renal cell carcinoma[1] |

| Niraparib | PARP | Ovarian cancer[1] |

| Crizotinib | ALK, ROS1 | Non-small cell lung cancer[1] |

Anti-inflammatory Activity

Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a well-known example.[3] The anti-inflammatory effects of many pyrazole compounds are attributed to their inhibition of cyclooxygenase (COX) enzymes.

-

SAR for COX Inhibition:

-

1,5-Diaryl Substitution: The presence of two aryl groups at the 1 and 5 positions of the pyrazole ring is a common feature of many COX-2 selective inhibitors.

-

C3-Substitution: A sulfonamide or a similar acidic moiety at the C3 position is often required for potent COX-2 inhibition.

-

C4-Substitution: The C4 position is generally unsubstituted or contains a small group to maintain selectivity for COX-2 over COX-1.

-

Antimicrobial Activity

The pyrazole scaffold is a versatile platform for the development of novel antimicrobial agents.[6][14]

-

SAR for Antibacterial and Antifungal Activity:

-

The introduction of different substituents on the pyrazole ring can lead to compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[15][16]

-

For instance, a series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid showed promising antiproliferative activities against human cancer cell lines.[14] Another study reported that pyrazole derivatives containing a quinolinyl chalcone group were potent against bacterial and fungal strains.[16]

-

Experimental Protocols

General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles via Knorr Condensation

This protocol describes a general and reliable method for the synthesis of a diverse library of substituted pyrazoles.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

-

Hydrazine Addition: Add the substituted hydrazine hydrochloride (1.1 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure pyrazole derivative.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standardized method for determining the minimum inhibitory concentration (MIC) of pyrazole compounds against bacterial strains.[1]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.[1]

-

Serial Dilution: Perform serial two-fold dilutions of the pyrazole compound in a 96-well microtiter plate containing the growth medium.[1]

-

Inoculation: Inoculate each well with the standardized bacterial suspension.[1] Include a positive control (bacteria and medium) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[1]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[1]

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery.[17] The extensive body of work on the SAR of substituted pyrazoles provides a solid foundation for the rational design of new and improved therapeutic agents.[18] Future directions in this field will likely involve the use of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, to further refine our understanding of the interactions between pyrazole derivatives and their biological targets.[17][19] The integration of these computational approaches with advanced synthetic methodologies will undoubtedly accelerate the discovery and development of the next generation of pyrazole-based drugs.[17]

References

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Center for Biotechnology Information.

-

PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate.

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.

-

Review: biologically active pyrazole derivatives. Royal Society of Chemistry.

-

A Technical Guide to the Synthesis of Substituted Pyrazoles for Researchers and Drug Development Professionals. BenchChem.

-

Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry.

-

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications. BenchChem.

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

-

Current status of pyrazole and its biological activities. National Center for Biotechnology Information.

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate.

-

Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters.

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

-

Design, synthesis, and bioevaluation of substituted pyrazoles. World Journal of Pharmaceutical Research.

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.

-

Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis. PubMed.

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate.

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI.

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.

-

Pyrazole and Its Biological Activity. Semantic Scholar.

-

Synthesis, computational and biological study of pyrazole derivatives. ResearchGate.

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry.

-

Mini review on anticancer activities of Pyrazole Derivatives. IJNRD.

-

Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. National Center for Biotechnology Information.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

-

Recent applications of pyrazole and its substituted analogs. Semantic Scholar.

-